

# Compound Profile: Spiropyrazolopyridone 1a-(R)

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## Compound of Interest

Compound Name: *Estrogen receptor modulator 12*

Cat. No.: *B15493156*

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Compound 1a-(R) is the R-enantiomer of a racemic spiropyrazolopyridone compound identified as a potent inhibitor of Dengue Virus, specifically targeting the non-structural protein 4B (NS4B), a key component of the viral replication complex.[\[1\]](#)

## Quantitative Biological Activity

The in vitro antiviral activity and physicochemical properties of Compound 1a-(R) and its S-enantiomer have been characterized, demonstrating significant stereoselectivity in its biological function.

Compound	Target	Assay	EC <sub>50</sub> (nM)	CC <sub>50</sub> (nM)	Selectivity Index (SI)	Ref
1a-(R)	DENV-2	Plaque Assay	12	>1,000	>83	<a href="#">[1]</a>
1b-(S)	DENV-2	Plaque Assay	>1,000	>1,000	-	<a href="#">[1]</a>

Table 1: Antiviral activity of Compound 1a-(R) and its enantiomer 1b-(S) against Dengue Virus serotype 2 (DENV-2) in A549 cells.

Property	Compound 1a-(R)
Aqueous Solubility	11 $\mu$ M
logP	4.9

Table 2: Physicochemical properties of Compound 1a-(R).[1]

## Experimental Protocols & Methodologies

### Antiviral Activity (Plaque Assay)

This assay quantifies the amount of infectious virus particles following treatment with the compound.

- Cell Seeding: A549 cells (human lung adenocarcinoma) are seeded in appropriate culture plates.
- Infection: Cells are infected with DENV-2 (New Guinea C strain) at a multiplicity of infection (MOI) of 0.5.
- Compound Treatment: Simultaneously with infection, cells are treated with 2-fold serial dilutions of the test compounds (e.g., Compound 1a-(R)). A DMSO control (0.5%) is run in parallel.
- Incubation: The infected and treated cells are incubated at 37°C for 48 hours.
- Harvesting: After incubation, the cell culture supernatants are harvested.
- Quantification: Viral titers in the supernatants are determined via a standard plaque assay on a suitable cell line (e.g., Vero cells).
- Data Analysis: The 50% effective concentration (EC<sub>50</sub>) is calculated by plotting the logarithm of the viral titers against the compound concentrations.[1]

### Cell Viability Assay

This assay is performed to determine the cytotoxicity of the compound.

- **Cell Treatment:** A549 cells are treated with various concentrations of the test compound.
- **Incubation:** Cells are incubated for the same duration as the antiviral assay (48 hours).
- **Measurement:** Cell viability is measured using standard methods, such as those based on metabolic activity (e.g., MTT, MTS) or cell membrane integrity.
- **Data Analysis:** The 50% cytotoxic concentration ( $CC_{50}$ ) is calculated from the dose-response curve.<sup>[1]</sup>

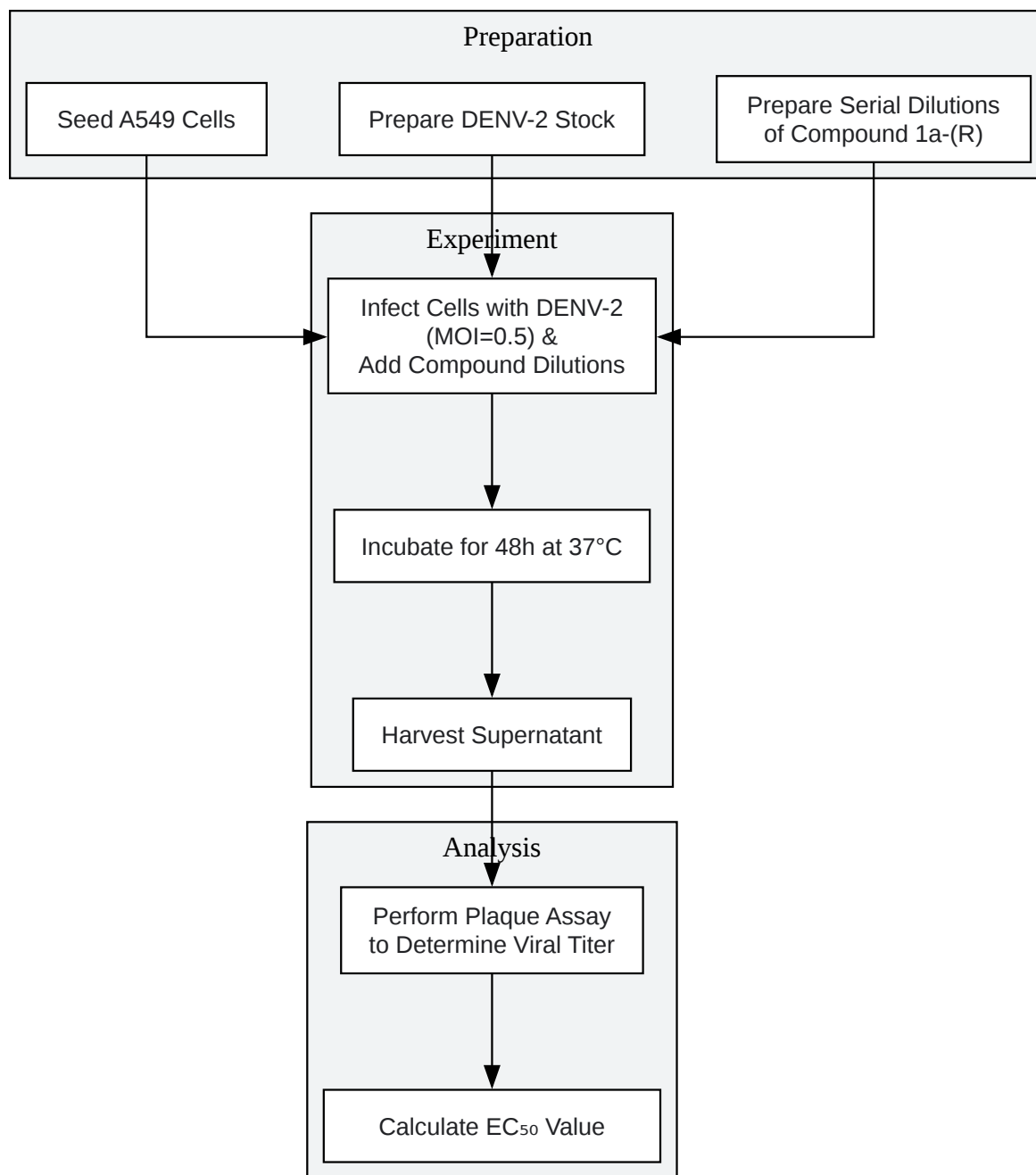
## Resistance Analysis

Resistance studies identified that a specific mutation in the viral NS4B protein confers resistance to the compound.

- **Virus Passaging:** DENV-2 is passaged in the presence of sub-optimal concentrations of Compound 1a-(R).
- **Resistant Clone Selection:** Viral clones capable of replicating in the presence of the compound are selected and plaque-purified.
- **Genomic Sequencing:** The genome of the resistant virus is sequenced to identify mutations not present in the wild-type virus.
- **Confirmation:** The identified mutation (e.g., at amino acid 63 of NS4B) is introduced into a wild-type infectious clone to confirm that this specific mutation is responsible for the resistance phenotype.<sup>[1]</sup>

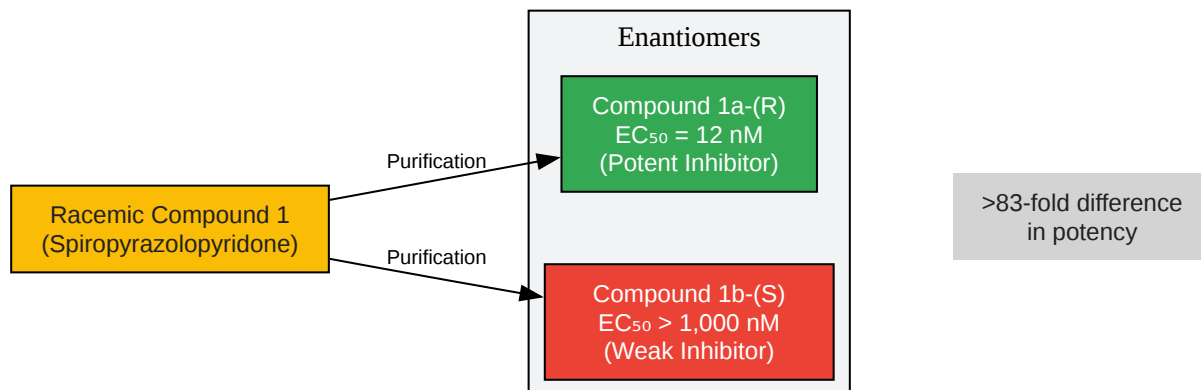
## Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental logic and the compound's mechanism of action.



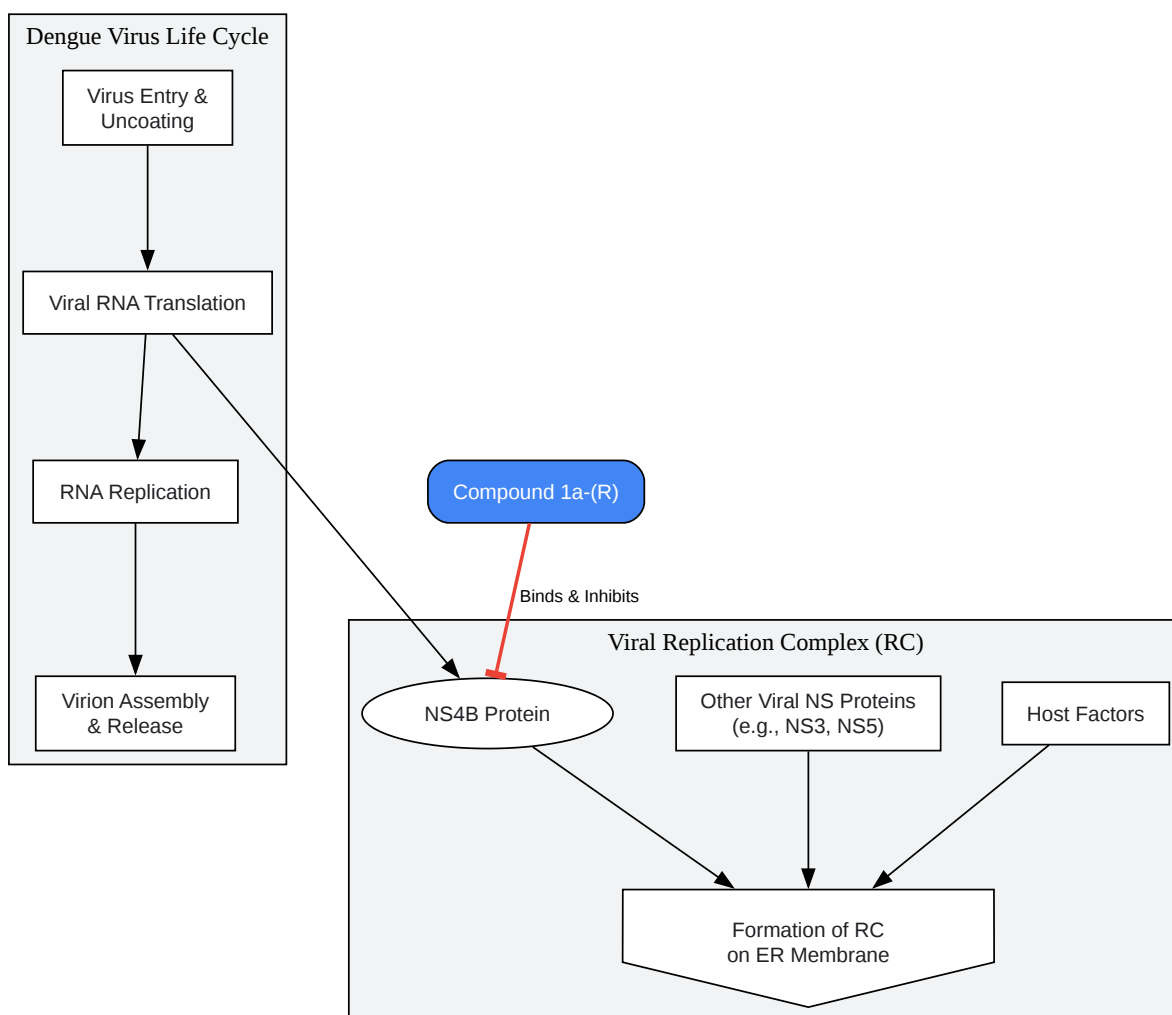
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Caption: Experimental workflow for determining the in vitro antiviral EC<sub>50</sub> of Compound 1a-(R).



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Caption: Stereoselectivity of Compound 1, with the R-enantiomer (1a) being significantly more potent.



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Caption: Proposed mechanism of action where Compound 1a-(R) inhibits the DENV NS4B protein.

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## References

- 1. journals.asm.org [journals.asm.org]
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